REACTION_CXSMILES
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[OH:1][NH:2][C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6].C(N(CC)CC)C.[C:17](Cl)(=[O:19])[CH3:18]>ClCCl>[C:17]([O:1][NH:2][C:3]([O:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:9])(=[O:19])[CH3:18]
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Name
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|
Quantity
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3.89 g
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Type
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reactant
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Smiles
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ONC(OC(C)(C)C)=O
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Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Name
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|
Quantity
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3.25 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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2.29 g
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Type
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reactant
|
Smiles
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C(C)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The starting material is prepared
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Type
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EXTRACTION
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Details
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The mixture is extracted with ether
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Type
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WASH
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Details
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the extracts are washed with aqueous 2N HCl, water, 10% sodium bicarbonate, water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated
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Type
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CUSTOM
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Details
|
The resulting colorless oil is purified by silica gel chromatography (10% ethyl acetate/hexane)
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Name
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|
Type
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product
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Smiles
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C(C)(=O)ONC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |